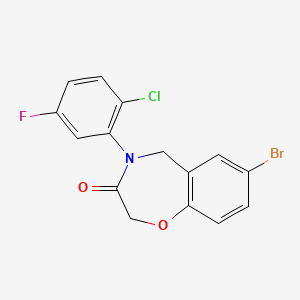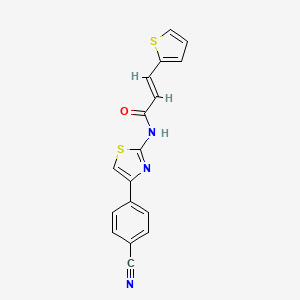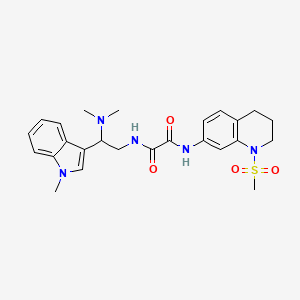
7-bromo-4-(2-chloro-5-fluorophenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“7-bromo-4-(2-chloro-5-fluorophenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one” is a synthetic organic compound that belongs to the benzoxazepine class. Compounds in this class are known for their diverse biological activities and potential therapeutic applications. This compound, in particular, features a unique combination of bromine, chlorine, and fluorine substituents, which may contribute to its distinct chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “7-bromo-4-(2-chloro-5-fluorophenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzoxazepine Ring: This step involves the cyclization of an appropriate precursor, such as an ortho-aminophenol derivative, with a suitable electrophile.
Introduction of Halogen Substituents: The bromine, chlorine, and fluorine atoms can be introduced through halogenation reactions using reagents like N-bromosuccinimide (NBS), thionyl chloride (SOCl2), and Selectfluor, respectively.
Final Cyclization and Purification: The final product is obtained through cyclization and purified using techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and advanced purification methods.
Analyse Des Réactions Chimiques
Types of Reactions
“7-bromo-4-(2-chloro-5-fluorophenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one” can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may yield an alcohol.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for treating diseases due to its unique chemical structure.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of “7-bromo-4-(2-chloro-5-fluorophenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one” would depend on its specific biological target. Generally, compounds in this class may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-chloro-4-(2-bromo-5-fluorophenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
- 7-fluoro-4-(2-chloro-5-bromophenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
Uniqueness
The unique combination of bromine, chlorine, and fluorine in “7-bromo-4-(2-chloro-5-fluorophenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one” may confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness can be leveraged in designing new compounds with improved properties for various applications.
Propriétés
IUPAC Name |
7-bromo-4-(2-chloro-5-fluorophenyl)-5H-1,4-benzoxazepin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClFNO2/c16-10-1-4-14-9(5-10)7-19(15(20)8-21-14)13-6-11(18)2-3-12(13)17/h1-6H,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWCQJYIRCAVIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Br)OCC(=O)N1C3=C(C=CC(=C3)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-((3-(2-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2400519.png)

![N-(1,3-benzothiazol-2-yl)-2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide](/img/structure/B2400523.png)
![N-[3-(morpholin-4-yl)propyl]-4-(1,3-thiazol-2-yloxy)benzamide](/img/structure/B2400524.png)
![Ethyl 4-(2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2400525.png)

![9-(3-chlorophenyl)-3-cinnamyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2400527.png)
![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-((butyl(methyl)amino)methyl)-6-hydroxybenzofuran-3(2H)-one](/img/structure/B2400528.png)


![4-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2400534.png)
![N-cyclohexyl-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2400537.png)
![2-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]methyl]furan-3-carboxylic acid](/img/structure/B2400538.png)
![1-(Chloromethyl)-3-(2-fluoro-6-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2400540.png)
